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Compound of Interest

Compound Name: Aminooxy-PEG4-alcohol

Cat. No.: B605440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Aminooxy-PEG4-
alcohol as a hydrophilic linker in the development of targeted therapies, with a focus on

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed

protocols for bioconjugation, purification, and characterization are provided to guide

researchers in their drug development efforts.

Introduction to Aminooxy-PEG4-alcohol
Aminooxy-PEG4-alcohol is a bifunctional linker molecule that plays a crucial role in the

construction of targeted therapeutics.[1] It features a terminal aminooxy group and a hydroxyl

group, separated by a hydrophilic 4-unit polyethylene glycol (PEG) chain.[1] The aminooxy

group facilitates the formation of a stable oxime bond with molecules containing an aldehyde or

ketone functional group, a reaction known as oxime ligation.[2][3] The terminal hydroxyl group

can be further functionalized for conjugation to other molecules. The PEG component

enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5]

This linker is particularly valuable in the synthesis of ADCs and PROTACs, where it serves to

connect a targeting moiety (an antibody or a small molecule ligand) to a therapeutic payload (a

cytotoxic drug or an E3 ligase ligand).[1][6][7] The non-cleavable nature of the oxime bond

formed with Aminooxy-PEG4-alcohol ensures that the payload remains attached to the

targeting vehicle until it reaches the target cell, minimizing off-target toxicity.[1]
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Key Applications in Targeted Therapy
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to selectively deliver potent cytotoxic agents

to cancer cells. They consist of a monoclonal antibody that recognizes a tumor-specific antigen,

a cytotoxic payload, and a linker that connects the two. The use of a hydrophilic linker like

Aminooxy-PEG4-alcohol can improve the drug-to-antibody ratio (DAR), enhance stability, and

improve the pharmacokinetic profile of the ADC.[4]

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target

proteins within cells.[8][9] They are composed of a ligand that binds to the target protein, a

ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8][9][10]

The PEG linker in PROTACs, such as that provided by Aminooxy-PEG4-alcohol, is critical for

optimizing the formation of the ternary complex between the target protein, the PROTAC, and

the E3 ligase, which is essential for efficient protein degradation.[5][11]

Quantitative Data Summary
The following table summarizes key quantitative parameters for ADCs developed using

technologies functionally similar to Aminooxy-PEG4-alcohol, highlighting the potency of such

constructs.
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ADC Construct Target Cell Line IC50 (nM) Citation

Trastuzumab-pAMF-

DBCO-PEG-MMAF

SK-BR-3 (HER2-

positive breast

cancer)

0.3 [12]

Trastuzumab-pAMF-

DBCO-PEG-MMAF

BT-474 (HER2-

positive breast

cancer)

0.3 [12]

Trastuzumab-pAMF-

DBCO-PEG-MMAF

NCI-N87 (gastric

cancer)
0.2 [12]

Trastuzumab-pAMF-

DBCO-PEG-MMAF

MDA-MB-468 (HER2-

negative)
>100 [12]

Free MMAF SKBR3 83 [12]

Note: The data for the ADC construct utilizes a DBCO-PEG-MMAF linker, which, like Aminooxy-

PEG4-MMAF, allows for site-specific conjugation. The significantly lower IC50 values of the

ADC compared to the free drug (MMAF) demonstrate the enhanced potency achieved through

targeted delivery.

Signaling Pathways and Mechanisms of Action
Targeted therapies developed using Aminooxy-PEG4-alcohol exert their effects by

modulating specific cellular signaling pathways. Below are diagrams illustrating the

mechanisms of action for ADCs and PROTACs targeting key cancer-related pathways.
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Caption: HER2-Targeted ADC Mechanism of Action.
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Caption: EGFR-Targeted ADC Endocytosis and Signaling.
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Caption: Androgen Receptor Degradation by a PROTAC.
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Experimental Protocols
Protocol 1: Site-Specific Antibody-Drug Conjugation via
Oxime Ligation
This protocol describes the general steps for conjugating a drug-linker construct, such as a

payload activated with an Aminooxy-PEG4-alcohol linker, to an antibody engineered to

contain a carbonyl (aldehyde or ketone) group.

Materials:

Monoclonal antibody with a site-specifically incorporated aldehyde or ketone group (1-10

mg/mL in a suitable buffer).

Aminooxy-PEG4-Payload conjugate (e.g., Aminooxy-PEG4-MMAF) stock solution (10 mM in

anhydrous DMSO).[12]

Conjugation Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 4.5-5.5.[3]

Aniline (optional, as a catalyst) stock solution (1 M in DMF).[2]

Purification supplies: Desalting columns (e.g., PD-10), size-exclusion chromatography (SEC)

column, or tangential flow filtration (TFF) system.[12][13]

Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

Antibody Preparation:

Buffer exchange the antibody into the Conjugation Buffer using a desalting column.

Adjust the antibody concentration to 1-10 mg/mL.

Conjugation Reaction:

To the antibody solution, add the Aminooxy-PEG4-Payload stock solution to achieve a 5-

to 20-fold molar excess of the drug-linker over the antibody.[12]
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If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.[2]

Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to

maintain antibody stability.[12]

Incubate the reaction mixture at 37°C for 24-72 hours with gentle agitation, protected from

light.[3][12] Note: Optimal reaction time, temperature, and catalyst concentration should be

empirically determined.

Purification of the ADC:

Remove excess unconjugated drug-linker and solvent by buffer exchange into PBS using

a desalting column for small-scale reactions.[12]

For larger-scale purifications, utilize SEC or TFF.[12][13][14]

Characterization of the ADC:

Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction

chromatography (HIC) or mass spectrometry (MS).[12]

Purity and Aggregation: Assess the level of aggregation and purity of the ADC using size-

exclusion chromatography (SEC-HPLC).[12]

Integrity: Confirm the integrity of the conjugated antibody by SDS-PAGE.[12]

Storage:

Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.[12]

Protocol 2: General Workflow for PROTAC Synthesis
with Aminooxy-PEG4-alcohol
This protocol outlines a conceptual workflow for the synthesis of a PROTAC molecule using

Aminooxy-PEG4-alcohol as a linker. This process involves multiple synthetic chemistry steps

and requires expertise in organic synthesis.

Experimental Workflow Diagram:
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Starting Materials:
- Target Protein Ligand with reactive group

- E3 Ligase Ligand with reactive group
- Aminooxy-PEG4-alcohol

Step 1: Functionalization of
Aminooxy-PEG4-alcohol

Step 2: Conjugation to
Target Protein Ligand

Step 3: Deprotection/Activation
of the other linker end

Step 4: Conjugation to
E3 Ligase Ligand
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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